molecular formula C18H16N2O4 B5648184 (2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide

(2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide

Cat. No.: B5648184
M. Wt: 324.3 g/mol
InChI Key: SSHNKEATVIAUHV-YCRREMRBSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide is a synthetic organic compound characterized by its unique molecular structure It contains an acetylamino group attached to a phenyl ring, which is further connected to a benzodioxolyl group through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Acetylation of Aniline: Aniline is acetylated using acetic anhydride to form N-acetylaniline.

    Coupling Reaction: The N-acetylaniline is then coupled with the benzodioxole derivative using acryloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or topoisomerase in the case of anticancer activity.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the p53 pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenoxy-acetylamino)-acetic acid: Similar in structure but with a phenoxy group instead of a benzodioxole ring.

    (3-(Acetylamino)phenoxy)acetic acid: Contains a phenoxy group and an acetylamino group but lacks the benzodioxole ring.

    (2-Propionyl-phenoxy)-acetic acid: Similar structure with a propionyl group instead of an acetyl group.

Uniqueness

(2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)19-14-4-6-15(7-5-14)20-18(22)9-3-13-2-8-16-17(10-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHNKEATVIAUHV-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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